2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine
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Overview
Description
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₉NOS and a molecular weight of 225.35 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an oxan-4-amine group, which is a six-membered ring containing oxygen and nitrogen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine typically involves the condensation of thiophene derivatives with oxan-4-amine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxan-4-amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The oxan-4-amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the oxan-4-amine group.
Thiophene-2-carboxaldehyde: Another thiophene derivative with an aldehyde functional group instead of the oxan-4-amine group.
Uniqueness
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine is unique due to the presence of both the thiophene ring and the oxan-4-amine group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research applications.
Properties
Molecular Formula |
C12H19NOS |
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Molecular Weight |
225.35 g/mol |
IUPAC Name |
2,6-dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C12H19NOS/c1-9-6-11(7-10(2)14-9)13-8-12-4-3-5-15-12/h3-5,9-11,13H,6-8H2,1-2H3 |
InChI Key |
BMXOYUWKMWNRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC2=CC=CS2 |
Origin of Product |
United States |
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